3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one
Description
3-(3-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one (CAS: 303148-06-3) is a heterocyclic compound with a molecular formula of C₁₈H₁₂N₂O and a molecular weight of 272.3 g/mol. Its core structure consists of a fused indenopyridazinone scaffold substituted at the C3 position with a 3-methylphenyl group.
The 3-methylphenyl substituent at the C3 position is critical for its MAO-B inhibitory activity. Structural studies indicate that the planar indenopyridazinone core stabilizes within the substrate cavity of MAO-B, while the hydrophobic 3-methylphenyl group interacts with a hydrophobic pocket near the enzyme’s entrance cavity . Unlike derivatives with bulkier or polar substituents (e.g., trifluoromethyl groups), the methyl group optimizes steric and electronic compatibility with MAO-B, preserving inhibitory potency .
Properties
IUPAC Name |
3-(3-methylphenyl)indeno[1,2-c]pyridazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O/c1-11-5-4-6-12(9-11)16-10-15-17(20-19-16)13-7-2-3-8-14(13)18(15)21/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLRJOGUBPRKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds. For example, the reaction of 3-methylphenylhydrazine with 1,4-diketones in the presence of a suitable catalyst can lead to the formation of the desired pyridazinone compound .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions or the use of continuous flow reactors to optimize yield and purity. The choice of solvents, catalysts, and reaction conditions can be tailored to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyridazinone derivatives. Substitution reactions can result in a variety of substituted pyridazinone compounds with different functional groups.
Scientific Research Applications
Inhibition of Monoamine Oxidase
One of the primary applications of 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one is its role as a potent inhibitor of monoamine oxidase (MAO), particularly the MAO-B subtype. This enzyme is involved in the metabolism of neurotransmitters such as dopamine and serotonin, making it a target for treating neurodegenerative diseases like Parkinson's disease.
- Research Findings : A study demonstrated that derivatives of 5H-indeno[1,2-c]pyridazin-5-one exhibited higher inhibitory potency against MAO-B when substituted with lipophilic groups at specific positions on the heterocycle. The most effective compound showed a competitive inhibition with a value of 0.11 mM against MAO-B .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. Various studies have shown that derivatives can induce apoptosis in cancer cells by inhibiting key proteins involved in cell survival.
- Case Study : A series of N-phenyl-imidazo derivatives were synthesized and tested for anti-proliferative activities against human colon carcinoma (HCT-116) and breast carcinoma (MCF-7) cell lines. Some compounds displayed significant inhibitory effects on cell growth, indicating their potential as anticancer agents .
Cardiovascular Applications
The compound has also been studied for its cardiovascular effects, particularly its role as a phosphodiesterase III (PDE-III) inhibitor. PDE inhibitors are known to enhance cardiac contractility and improve blood flow.
- Research Insights : Certain pyridazinone derivatives have shown positive inotropic and vasodilatory effects, suggesting their utility in managing heart failure and other cardiovascular conditions .
Summary of Applications
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects at the C3 Position
The substituent at the C3 position of the indenopyridazinone core significantly impacts MAO-B inhibition. Key comparisons include:
- Key Findings :
- The 3-methylphenyl group balances lipophilicity and steric bulk, enhancing MAO-B binding.
- Polar or bulky groups (e.g., -CF₃, -OH) reduce potency due to unfavorable interactions with the hydrophobic pocket .
- Chlorophenyl derivatives exhibit moderate activity, suggesting halogen size and electronegativity partially compensate for reduced hydrophobicity .
Positional Isomerism: C3 vs. C8 Substitution
Substitution at C8 (vs. C3) introduces distinct pharmacological profiles:
- Key Findings :
- C8-substituted derivatives (e.g., benzyloxy, trifluorobutoxy) show superior MAO-B inhibition compared to C3-substituted analogs. The elongated hydrophobic side chains at C8 penetrate deeper into MAO-B’s entrance cavity, enhancing binding .
- C3-substituted compounds, while less potent, retain selectivity for MAO-B and simpler synthetic routes .
Species-Dependent Activity
Human and rat MAO-B exhibit structural differences, leading to divergent inhibitor responses:
| Compound | Human MAO-B IC₅₀ (nM) | Rat MAO-B IC₅₀ (nM) | Selectivity Ratio (Human/Rat) | Reference |
|---|---|---|---|---|
| 3-(3-Methylphenyl) derivative | ~50–100* | >1,000* | >10 | |
| Coumarin derivatives | ~100–500* | >5,000* | >10 |
- Key Findings: Human MAO-B is more sensitive to indenopyridazinones than rat MAO-B, likely due to differences in active-site residues (e.g., Ile-199 in humans vs. Phe-168 in rats) . This disparity underscores the importance of using human enzymes for drug screening .
Multi-Target Inhibition
Some analogs inhibit enzymes beyond MAO-B, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO):
| Compound | MAO-B Inhibition | IDO/TDO Inhibition | Reference |
|---|---|---|---|
| 3-(3-Methylphenyl) derivative | Yes | No | |
| 8-Benzyloxy derivative | Yes | No | |
| β-Carboline hybrids | Yes | Yes (IDO) |
- Hybrid scaffolds (e.g., β-carboline-indenopyridazinones) show dual inhibition but reduced MAO-B selectivity .
Structural and Mechanistic Insights
- Molecular Docking: The indenopyridazinone core binds MAO-B’s substrate cavity, stabilized by π-π stacking and hydrophobic interactions. The 3-methylphenyl group occupies a pocket near Tyr-398 and Tyr-435, while C8 substituents extend into a hydrophobic channel lined by Leu-171 and Ile-199 .
- Lipophilicity : Optimal logP values (~3–4) enhance blood-brain barrier penetration, critical for CNS-targeted MAO-B inhibitors .
Biological Activity
3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an indeno-pyridazinone core with a 3-methylphenyl substituent. This specific substitution pattern contributes to its distinct chemical properties and biological activities.
| Property | Description |
|---|---|
| IUPAC Name | 3-(3-methylphenyl)indeno[1,2-c]pyridazin-5-one |
| Molecular Formula | C18H12N2O |
| CAS Number | 303148-06-3 |
The biological activity of this compound primarily involves its capacity to inhibit specific enzymes. Recent studies suggest that it may act as a reversible inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is significant in the treatment of neurodegenerative diseases such as Parkinson's disease.
Enzyme Inhibition
- Monoamine Oxidase (MAO) Inhibition : The compound has been shown to effectively inhibit MAO-B, with some derivatives exhibiting competitive inhibition with low values. For instance, a derivative demonstrated a value of 0.11 mM against MAO-B, indicating potent inhibitory activity .
Case Studies
- MAO-B Inhibition : Research conducted on various derivatives of the indeno[1,2-c]pyridazin-5-one core revealed that substitutions at specific positions significantly influence inhibitory potency. The presence of lipophilic groups at C(7) or C(8) enhanced MAO-B inhibition .
- Selectivity Against Other Enzymes : The selectivity of these compounds against other enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) was also evaluated. The compounds exhibited higher selectivity for MAO-B over IDO and TDO, suggesting potential therapeutic advantages .
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Structure-Activity Relationship (SAR) : Modifications to the core structure can significantly impact biological activity. For example, the introduction of electron-withdrawing groups has been shown to enhance inhibitory potency against MAO-B .
- Potential Applications : Given its enzyme inhibition properties, this compound may have applications in treating neurodegenerative diseases and could serve as a lead compound for further drug development .
Q & A
Q. What are the common synthetic routes for 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one derivatives?
The synthesis typically involves multi-step pathways starting from indanone precursors. For example:
- Step 1 : 5-Hydroxy-1-indanone (CAS 7324-05-2) serves as a key intermediate for constructing the indenopyridazine core via condensation reactions with hydrazine derivatives .
- Step 2 : Substitution at the 3-position (e.g., 3-methylphenyl) is achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .
- Step 3 : Final purification often employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol .
Q. How can researchers confirm the structural integrity of synthesized 5H-indeno[1,2-c]pyridazin-5-one derivatives?
Methodological approaches include:
- X-ray crystallography : Resolves regiochemical ambiguities (e.g., C-7 vs C-8 substitution) and confirms planarity of the heterocyclic core .
- NMR spectroscopy : - and -NMR distinguish substituent positions (e.g., 3-methylphenyl protons resonate at δ 2.4–2.6 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weights (e.g., [M+H] at m/z 276.27 for the unsubstituted core) .
Q. What basic pharmacological screening approaches are recommended for evaluating MAO-B inhibition potential?
Standard protocols include:
- Enzyme kinetics : Measure IC values using recombinant human MAO-B with kynuramine as a substrate (fluorescence-based assay, λ=310 nm, λ=400 nm) .
- Selectivity profiling : Parallel screening against MAO-A (e.g., serotonin deamination) and off-target enzymes (IDO/TDO) to assess specificity .
- Reversibility testing : Pre-incubate inhibitors with MAO-B, then dilute to test recovery of enzyme activity .
Advanced Research Questions
Q. How does substitution at C-7 vs C-8 positions influence MAO-B inhibitory potency?
Substituent position critically modulates binding:
| Position | Substituent | MAO-B IC (nM) | Selectivity (MAO-B/MAO-A) |
|---|---|---|---|
| C-8 | 4-Cl-benzyl | 110 | >10,000 |
| C-7 | Methoxy | 1,200 | 500 |
Q. What experimental strategies address species-dependent differences in MAO-B inhibitor screening?
Human vs. rat MAO-B exhibit divergent inhibitor responses:
Q. How can QSAR models guide the optimization of indenopyridazine-based MAO-B inhibitors?
Quantitative Structure-Activity Relationship (QSAR) studies reveal:
Q. What crystallographic evidence explains binding mode variations among structural analogs?
X-ray structures (e.g., CSD refcode: QIQWUO) demonstrate:
Q. How do researchers resolve contradictory structure-activity relationship data in heterocyclic MAO inhibitors?
Case study: Initial reports misassigned C-7/C-8 regiochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
